Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Description
Chemical Identity: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8; 1151240-88-8) is a β-keto ester with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . It is structurally characterized by a 2,4,5-trifluorophenyl substituent and a methyl ester group, which confer distinct electronic and steric properties.
Applications: This compound is a critical intermediate in synthesizing 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a precursor for antidiabetic drugs like Sitagliptin . It is also used in quality control (QC) and regulatory filings (e.g., ANDA) for Sitagliptin formulations .
Synthesis:
The compound is synthesized via a two-step reaction involving triethylamine and 1,1'-carbonyldiimidazole (CDI) in acetonitrile, achieving an 83% yield .
Enzymatic Conversion: The engineered enzyme TR2E2 (a PluriZyme) catalyzes its conversion into the enantiopure β-amino acid intermediate with >99% conversion and enantioselectivity under optimized conditions (pH 8.0–9.5; 60–65°C) .
Properties
IUPAC Name |
methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLWVSUKUDAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652348 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769195-26-8 | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
CDI-Mediated Coupling with Monomethyl Malonate
This two-stage method, detailed by ChemicalBook, involves:
Stage 1: Activation of (2,4,5-Trifluorophenyl)Acetic Acid
(2,4,5-Trifluorophenyl)acetic acid (100 g) reacts with 1,1'-carbonyldiimidazole (CDI, 110 g) in acetonitrile (600 mL) at 30°C for 3.5 h, forming a mixed carbonic anhydride intermediate. CDI’s role in generating activated acyl imidazolides ensures high electrophilicity for subsequent nucleophilic attack.
Stage 2: Condensation with Monomethyl Monopotassium Malonate
Monomethyl monopotassium malonate (122.8 g) and MgCl₂ (65.2 g) are combined with triethylamine (264 mL) in acetonitrile (1200 mL) at 50°C for 8 h. The magnesium ion facilitates enolate formation, enabling nucleophilic addition to the activated acid. The resultant slurry is cooled to 30°C, combined with Stage 1’s intermediate, and stirred for 12 h, achieving an 83% yield.
Key Data:
Meldrum’s Acid-Based Condensation and Methanolysis
Adapted from Gore et al., this route employs Meldrum’s adduct (compound 17) as a reactive diketene equivalent:
Step 1: Formation of Meldrum’s Adduct
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid is condensed with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in tetrahydrofuran (THF) at 50°C for 4 h, yielding the adduct at 92%.
Step 2: Methanolysis
The adduct (3.0 g, 9.48 mmol) is dissolved in dry methanol (20 mL) and stirred at 60°C overnight. Methanolysis cleaves the dioxanedione ring, releasing the β-keto ester. Concentration under reduced pressure affords the product in 75% yield.
Characterization Data:
-
MS (ESI): [M+H]⁺ = 246.05
-
¹H NMR (400 MHz, CDCl₃): δ 7.15–7.02 (m, 1H), 6.97–6.84 (m, 1H), 4.57 (s, 1H), 3.65 (s, 3H), 3.41 (s, 2H).
Comparative Analysis of Synthetic Routes
The CDI route offers superior yields and shorter reaction times but requires stringent anhydrous conditions. In contrast, the Meldrum’s acid method eliminates CDI but necessitates extended methanolysis.
Optimization Strategies
Solvent Selection
-
Polar Aprotic Solvents: Acetonitrile in the CDI route enhances enolate stability and intermediate solubility.
-
Alcohol Solvents: Methanol in the Meldrum’s method ensures efficient diketene ring opening but risks transesterification at elevated temperatures.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and metabolic pathways.
Medicine: Integral in the production of drugs like Sitagliptin for diabetes treatment.
Industry: Utilized in quality control and assurance processes during pharmaceutical production
Mechanism of Action
The mechanism of action of methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily involves its role as a synthetic intermediate. In the case of Sitagliptin synthesis, it contributes to the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. This inhibition helps regulate blood sugar levels in patients with type II diabetes .
Comparison with Similar Compounds
Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
Chemical Identity :
- CAS : 1151240-88-8
- Molecular Formula : C₁₂H₁₁F₃O₃
- Key Difference : Ethyl ester substituent instead of methyl.
Applications: Used to prepare racemic β-amino esters, which serve as substrates for enantiomeric β-amino acids .
Acylthioureas with 2,4,5-Trifluorophenyl Moieties
Example Compounds :
- 2-((4-methylphenoxy)methyl)-N-(2,4,5-trifluorophenyl-carbamothioyl)benzamide
- Molecular Features : Acylthiourea backbone with 2,4,5-trifluorophenyl groups.
Applications: Demonstrate antimicrobial and antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus . The trifluorophenyl group enhances lipophilicity and target binding, but the pharmacological focus diverges from the β-keto ester’s role in diabetes therapeutics.
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate
Chemical Identity :
- CAS: Not specified.
- Molecular Formula : C₈H₁₁F₃O₃
Key Differences :
- A branched ethyl group at the 2-position.
- Trifluoromethyl substitution instead of trifluorophenyl.
Applications :
Used in research for its electronic properties but lacks direct pharmaceutical relevance compared to the target compound .
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate
Chemical Identity :
- CAS : 123794-62-7
- Molecular Formula : C₁₅H₂₀O₆
Key Differences :
- Methoxy substituents (3,4,5-trimethoxy) instead of fluorine atoms.
Applications :
Primarily used in organic synthesis; methoxy groups alter electronic properties and reduce metabolic stability compared to fluorinated analogs .
Structural and Functional Analysis
Substituent Effects
Biological Activity
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS Number: 769195-26-8) is a compound with significant biological activity, particularly in the pharmaceutical field. This article explores its properties, synthesis methods, and biological effects based on diverse research findings.
- Molecular Formula : C₁₁H₉F₃O₃
- Molecular Weight : 246.18 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Recommended at +4°C
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc to yield the ethyl ester form, which can then be hydrolyzed to obtain the desired methyl ester .
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2,4,5-trifluorophenyl acetonitrile + ethyl alpha-bromoacetate + zinc | Tetrahydrofuran (THF), 25-35°C |
| 2 | Hydrolysis with sodium hydroxide | Post-treatment with dilute hydrochloric acid |
Biological Activity
This compound is primarily investigated for its role as an intermediate in the synthesis of sitagliptin, a drug used for managing type 2 diabetes. This compound exhibits various biological activities that contribute to its pharmaceutical applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL against various pathogens .
Toxicological Profile
The safety profile of this compound indicates potential irritant effects on skin and eyes but lacks significant acute toxicity upon ingestion . The compound is classified under specific target organ toxicity categories due to its irritant properties.
Case Studies and Research Findings
- Sitagliptin Synthesis : A study detailed a multi-enzyme cascade system employing this compound as a precursor for sitagliptin synthesis. The efficiency of this method was attributed to the use of transaminases and esterases .
- Antimicrobial Studies : In comparative studies of various derivatives, this compound demonstrated enhanced activity against resistant bacterial strains when modified with specific substituents .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, and how do reaction conditions affect yield?
- Methodological Answer : Two primary synthetic approaches are documented:
- Method 1 : A two-step process using triethylamine and 1,1'-carbonyldiimidazole in acetonitrile, achieving an 83% yield. Reaction temperatures (30–50°C) and extended durations (8.3–11.8 h total) are critical for optimal esterification .
- Method 2 : Starting from 2,4,5-trifluorophenylacetic acid, sequential chlorination and acylation yield the compound with a 61.5% total yield. Hydrolysis and decarboxylation steps require precise pH control and temperature monitoring to avoid side reactions .
- Key Factors : Solvent polarity (acetonitrile enhances nucleophilicity), catalyst selection, and stepwise purification (e.g., column chromatography) significantly impact yield discrepancies between methods.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H NMR and MS (ESI) : Essential for confirming molecular structure, particularly the β-keto ester moiety and fluorine substitution patterns .
- Chromatography (GC/HPLC) : Used to verify purity (>97% in optimized syntheses) and identify residual solvents or intermediates .
- Physical Properties : Density (1.3 g/cm³), boiling point (273.3°C at 760 mmHg), and logP (2.16) provide insights into solubility and reactivity .
Q. What are the key safety considerations when handling this compound in a laboratory setting?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Storage : Store in a sealed container under dry, ventilated conditions to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .
Advanced Research Questions
Q. How can enzymatic cascade systems like TR2E2 PluriZyme be utilized to convert this compound into pharmaceutical intermediates?
- Methodological Answer : The TR2E2 PluriZyme variant catalyzes a two-step cascade:
Hydrolysis : Converts the β-keto ester to a β-keto acid at its hydrolase site (pH 8.0–9.5, 60–65°C).
Transamination : Transforms the β-keto acid into (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (>99% enantiomeric excess), a key intermediate for antidiabetic drugs like Sitagliptin .
- Optimization : Substrate loading (≤10 mM) and cofactor (PLP) concentration are critical to prevent enzyme inhibition and maintain stereoselectivity .
Q. How can researchers resolve discrepancies in synthetic yields reported across different methodologies?
- Methodological Answer :
- Case Analysis : The 83% yield in acetonitrile vs. 61.5% in aqueous/organic biphasic systems highlights solvent effects on reaction kinetics.
- Troubleshooting :
- Side Reactions : Monitor intermediates via TLC to detect premature hydrolysis or dimerization.
- Catalyst Efficiency : Replace triethylamine with DBU for stronger base-driven esterification in moisture-sensitive conditions .
- Scale-Up : Pilot batch reactions with controlled agitation and temperature ramping to improve reproducibility .
Q. What role does fluorine substitution at the 2,4,5-positions of the phenyl ring play in the compound’s reactivity and stability?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the β-keto group, enhancing reactivity in nucleophilic additions (e.g., transamination) .
- Steric Effects : The 2,4,5-trifluoro arrangement minimizes steric hindrance, allowing efficient enzyme-substrate binding in PluriZyme systems .
- Metabolic Stability : Fluorine substitution reduces oxidative degradation, making the compound a robust intermediate in drug synthesis .
Data Contradiction Analysis
- Synthesis Yields : The lower yield in (61.5%) vs. (83%) may stem from competing decarboxylation or incomplete acylation. Kinetic studies under varying temperatures and catalysts (e.g., DMAP vs. CDI) are recommended to identify rate-limiting steps.
- Enzymatic Efficiency : TR2E2 achieves >99% e.e. , but racemization risks exist if reaction pH deviates from 8.0–9.5. Regular pH adjustment and PLP supplementation are advised to maintain stereochemical integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
